Ethyl 4-(4-butanoyl-2-fluoro-5-methylphenyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-butanoyl-2-fluoro-5-methylphenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a butanoyl group, a fluoro group, and a methyl group on the phenyl ring, as well as an ethyl ester group on the carboxylate. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-butanoyl-2-fluoro-5-methylphenyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the butanoyl group: The butanoyl group can be introduced by acylation of the piperazine ring using butanoyl chloride in the presence of a base such as triethylamine.
Fluorination and methylation: The phenyl ring can be selectively fluorinated and methylated using appropriate reagents such as fluorine gas or a fluorinating agent and methyl iodide.
Esterification: The final step involves esterification of the carboxylate group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-butanoyl-2-fluoro-5-methylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-(4-butanoyl-2-fluoro-5-methylphenyl)piperazine-1-carboxylate has various scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-(4-butanoyl-2-fluoro-5-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and its substituents can interact with various receptors and enzymes in the body, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(4-butanoyl-2-fluoro-5-methylphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-butanoyl-2-chloro-5-methylphenyl)piperazine-1-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 4-(4-butanoyl-2-fluoro-5-ethylphenyl)piperazine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 4-(4-acetyl-2-fluoro-5-methylphenyl)piperazine-1-carboxylate: Similar structure but with an acetyl group instead of a butanoyl group.
These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 4-(4-butanoyl-2-fluoro-5-methylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-4-6-17(22)14-12-15(19)16(11-13(14)3)20-7-9-21(10-8-20)18(23)24-5-2/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAZFCHKRGVFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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